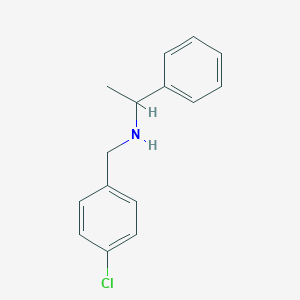

(4-Chlorobenzyl)-(1-phenylethyl)amine

Description

Structural Classification and General Relevance within Substituted Secondary Amine Chemistry

(4-Chlorobenzyl)-(1-phenylethyl)amine, with the molecular formula C15H16ClN, is classified as a substituted secondary amine. scbt.com Its structure features a central nitrogen atom bonded to two distinct organic substituents: a 4-chlorobenzyl group and a 1-phenylethyl group. The benzyl (B1604629) group consists of a benzene (B151609) ring attached to a CH2 group, while the phenylethyl group comprises a phenyl ring attached to an ethyl chain. The "secondary" designation indicates that the nitrogen atom is bonded to two carbon atoms and one hydrogen atom.

Secondary amines are a prevalent functional group found in a vast array of biologically active molecules, including approved pharmaceuticals and agrochemicals. nih.gov The ability to modify the substituents on the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, which is a common strategy in drug discovery. nih.gov The synthesis of a diverse range of secondary amines is a fundamental aspect of organic chemistry, driven by the need for new and robust synthetic methods to create complex substituted amines. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H16ClN |

| Molecular Weight | 245.75 g/mol |

Data sourced from Santa Cruz Biotechnology, Inc. scbt.com

Historical Context of N-Benzylated Phenylethylamine Synthesis and Derivatives

The synthesis of phenylethylamines, the core structure of this compound, has a well-established history. One of the early methods for preparing β-phenylethylamine involved the reduction of benzyl cyanide. wikipedia.orgorgsyn.org Another significant method is the reduction of ω-nitrostyrene. wikipedia.org

The synthesis of N-substituted phenylethylamines, such as the N-benzylated derivatives, has evolved over time. Initially, N-alkylation with simple groups like methyl or ethyl resulted in compounds with significantly reduced activity. nih.gov However, the discovery that N-benzyl substitution could dramatically improve both binding affinity and functional activity at certain receptors sparked renewed interest. nih.gov A common and versatile method for synthesizing N-benzylated phenylethylamines is through the reductive amination of a phenethylamine (B48288) with a benzaldehyde. nih.gov This process typically involves the formation of an imine intermediate, which is then reduced to the secondary amine. nih.gov

The development of synthetic methodologies for secondary amines continues to be an active area of research. Traditional methods like the N-monoalkylation of primary amines or reductive amination of carbonyl compounds, while simple, can have limitations such as poor chemoselectivity. nih.govresearchgate.net More advanced catalytic systems, for instance using ruthenium complexes, have been developed for the deaminative coupling of primary amines to form secondary amines, offering an operationally simple and environmentally friendly alternative. organic-chemistry.orgresearchgate.net

Overview of Key Academic Research Trajectories for the Compound and its Analogues

Academic research involving this compound and its analogues primarily focuses on exploring their potential as neuroactive agents and understanding their structure-activity relationships. A significant area of investigation is their interaction with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.govacs.org

N-benzyl substitution of phenethylamines has been shown to significantly increase binding affinity and functional activity at these receptors. nih.govacs.org Researchers have synthesized large series of these compounds, varying the substitutions on both the phenethylamine and the N-benzyl portions of the molecule to determine the effects on receptor binding and functional activity. nih.govacs.org These studies have identified compounds with high affinity, in some cases in the subnanomolar range, for the 5-HT2A receptor. acs.org

Another key research trajectory involves the use of animal models, such as the zebrafish (Danio rerio), to screen novel N-benzyl-2-phenylethylamine (NBPEA) derivatives for their behavioral and neurochemical effects. acs.orgnih.gov Studies have shown that substitutions on the N-benzyl moiety can modulate locomotion, while substitutions on the phenethylamine part can alter anxiety-like behavior and affect brain serotonin and/or dopamine (B1211576) turnover. acs.orgnih.gov This in vivo screening allows for the characterization of the neuroactive properties of these novel synthetic compounds. nih.govbiorxiv.org Computational analyses are also employed to identify distinct behavioral clusters and to model the functional molecular activity of these agents. acs.orgbiorxiv.org

Table 2: Summary of Research on N-Benzylated Phenylethylamine Analogues

| Research Focus | Key Findings | Model System |

|---|---|---|

| Structure-Activity Relationships at Serotonin Receptors | N-benzyl substitution enhances binding affinity and functional activity at 5-HT2A/2C receptors. nih.govacs.org | In vitro receptor binding and functional assays |

| Neuroactive Properties Screening | Substitutions on the N-benzyl and phenethylamine moieties modulate locomotion and anxiety-like behaviors. acs.orgnih.gov | Adult Zebrafish (Danio rerio) |

| In Silico Modeling | Identification of distinct behavioral clusters and potential functional molecular activities. biorxiv.org | Computational models |

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13/h2-10,12,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLCAYPQNQXBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Catalytic Strategies in the Synthesis and Derivatization of 4 Chlorobenzyl 1 Phenylethyl Amine

Transition Metal Catalysis for C-N Bond Formation and Functionalization

Transition metal-catalyzed reactions have become indispensable tools for the construction of carbon-nitrogen bonds, a key step in the synthesis of (4-Chlorobenzyl)-(1-phenylethyl)amine. This can be conceptually achieved through the coupling of 1-phenylethylamine (B125046) with 1-chloro-4-(chloromethyl)benzene or 4-chlorobenzylamine (B54526) with (1-chloroethyl)benzene. Furthermore, functionalization of the pre-formed amine can be achieved through C-H activation strategies.

Palladium catalysis, particularly the Buchwald-Hartwig amination, stands as a cornerstone for the formation of C-N bonds. researchgate.netacs.org This reaction allows for the coupling of amines with aryl halides under relatively mild conditions, offering broad substrate scope and functional group tolerance. researchgate.netnih.gov The synthesis of this compound via this method would involve the reaction of 1-phenylethylamine with a 4-chlorobenzyl halide.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. rsc.orgfrontiersin.org Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), have been shown to dramatically improve reaction outcomes. nih.gov These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst. nih.gov

| Catalyst System Component | Examples | Role in Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BrettPhos, RuPhos nih.gov, BINAP diva-portal.org | Stabilizes the palladium center, facilitates oxidative addition and reductive elimination. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine, facilitating its coordination to the palladium center. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

This table presents generalized components for a Buchwald-Hartwig amination reaction, which could be applied to the synthesis of this compound.

Detailed research has demonstrated the wide applicability of these systems for coupling primary and secondary amines with a variety of aryl halides. nih.govnih.gov While direct examples for the synthesis of this compound are not prevalent in the reviewed literature, the extensive scope of the Buchwald-Hartwig amination suggests its feasibility for this transformation.

Ruthenium catalysts offer alternative and complementary approaches to C-N bond formation and functionalization. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which enables the N-alkylation of amines with alcohols. nih.gov In the context of synthesizing this compound, this could involve the reaction of 1-phenylethanol (B42297) with 4-chlorobenzylamine or 4-chlorobenzyl alcohol with 1-phenylethylamine.

This process involves the ruthenium-catalyzed oxidation of the alcohol to an intermediate aldehyde or ketone, which then undergoes condensation with the amine to form an imine. The in-situ generated ruthenium hydride species then reduces the imine to the final secondary amine product. nih.gov

| Catalyst | Reactants | General Conditions |

| [RuCl₂(p-cymene)]₂ / Ligand | Alcohol + Amine | High temperature (e.g., 100-150 °C), often neat or in a high-boiling solvent. |

| Shvo's catalyst | Alcohol + Amine | Similar conditions to other ruthenium catalysts. |

This table outlines general conditions for ruthenium-catalyzed N-alkylation via the borrowing hydrogen mechanism.

Furthermore, ruthenium catalysts are effective for the C-H functionalization of various organic molecules, including amines. nih.govnih.gov This could be applied to the derivatization of pre-synthesized this compound, for instance, by introducing new substituents on the aromatic rings.

Iridium catalysis has emerged as a powerful tool for the C-H borylation of aromatic and aliphatic compounds. rsc.orgfrontiersin.org This reaction introduces a boronate ester group, a versatile handle for further synthetic transformations such as cross-coupling reactions. For this compound, iridium-catalyzed borylation could be used to functionalize the phenyl or 4-chlorophenyl ring.

The regioselectivity of the borylation is often directed by steric factors, but directing groups can be employed to achieve specific C-H activation. researchgate.netresearchgate.net For benzylic amines, both benzylic and aromatic C-H borylation are possible, and the selectivity can be influenced by the ligand and the specific iridium catalyst used. rsc.orgfrontiersin.org

| Catalyst System | Reagent | Potential Application |

| [Ir(cod)Cl]₂ / Bipyridine Ligand | B₂pin₂ or HBpin | Aromatic C-H borylation of the phenyl or 4-chlorophenyl ring. |

| Iridium / Phenanthroline Ligand | Silylborane | Benzylic C-H borylation. rsc.org |

This table presents potential iridium-catalyzed borylation strategies for the functionalization of this compound.

The resulting borylated derivatives of this compound could then be used in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents, further diversifying the molecular structure.

Biocatalysis for Enantioselective Processes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite enantioselectivity, which is particularly valuable for the synthesis of single-enantiomer pharmaceuticals.

Kinetic resolution is a widely used method to separate a racemic mixture into its constituent enantiomers. In this process, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted.

Lipases: Lipases are commonly used for the kinetic resolution of racemic amines via enantioselective acylation. nih.gov In the case of racemic this compound, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of acyl donor is critical for the efficiency and selectivity of the resolution. nih.govbeilstein-journals.org

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amine to a carbonyl acceptor. nih.gov For the kinetic resolution of racemic this compound, an (S)- or (R)-selective ω-transaminase could be used to selectively deaminate one enantiomer to the corresponding ketone (4-chlorobenzoylbenzene) and an amino donor, leaving the other enantiomer of the amine in high enantiomeric excess. researchgate.netrsc.orgnih.gov The use of an appropriate amino acceptor, such as pyruvate (B1213749) or a "smart" donor like lysine, is crucial to drive the reaction equilibrium. nih.govrsc.org

| Enzyme Class | Principle of Resolution | Key Parameters |

| Lipases | Enantioselective acylation of the amine. | Acyl donor, solvent, temperature. nih.govbeilstein-journals.org |

| ω-Transaminases | Enantioselective deamination of one amine enantiomer. | Amino acceptor, pH, temperature, co-factor (PLP). researchgate.netnih.govnih.gov |

This table summarizes the principles of enzyme-mediated kinetic resolution applicable to this compound.

Beyond resolution, enzymes can be used for the direct asymmetric synthesis of chiral amines. nih.gov

Transaminases for Asymmetric Synthesis: ω-Transaminases can be employed for the asymmetric synthesis of chiral amines from prochiral ketones. acs.orgnih.govdiva-portal.org To synthesize a specific enantiomer of this compound, a highly selective ω-transaminase could be used to catalyze the reaction between 4-chlorobenzoylbenzene and an appropriate amino donor, such as isopropylamine (B41738) or alanine. acs.org The equilibrium of this reaction often lies towards the starting materials, so strategies to shift the equilibrium, such as using a high concentration of the amino donor or removing the ketone by-product, are often necessary. researchgate.net

| Enzyme | Reaction | Key Considerations |

| ω-Transaminase | 4-Chlorobenzoylbenzene + Amino Donor → (R)- or (S)-(4-Chlorobenzyl)-(1-phenylethyl)amine + Ketone By-product | Enzyme selectivity, amino donor, equilibrium shift strategy. acs.orgnih.gov |

This table outlines a potential biotransformation for the asymmetric synthesis of this compound.

The development of robust and highly selective enzymes through protein engineering continues to expand the scope of biocatalysis for the synthesis of complex chiral amines. nih.govdiva-portal.org

Heterogeneous Catalysis in Amine Chemistry (e.g., Raney Metals)beilstein-journals.org

Heterogeneous catalysis plays a pivotal role in the synthesis of amines, offering advantages such as ease of catalyst separation and potential for catalyst recycling. Among the various heterogeneous catalysts, Raney metals, particularly Raney Nickel, are well-established for their efficacy in hydrogenation reactions, including the reductive amination of carbonyl compounds to form amines.

The synthesis of this compound typically proceeds via the reductive amination of 4-chlorobenzaldehyde (B46862) with 1-phenylethylamine. This two-step process involves the initial formation of an imine intermediate, which is subsequently hydrogenated to the target secondary amine. Raney Nickel is a highly effective catalyst for the hydrogenation of the imine intermediate.

Detailed Research Findings

Research into the reductive amination process has provided insights into the reaction conditions that influence the yield and stereoselectivity of the product. In a study investigating the asymmetric reductive amination of ketones, the reduction of related N-phenylethylimines was carried out using Raney-Nickel as the catalyst. The experimental conditions involved a hydrogen pressure of 120 psi (8.3 bar) at a temperature of 22 °C. The reaction was conducted for 9 hours with a catalyst loading of 100 wt% relative to the imine substrate. masterorganicchemistry.com

These conditions for the reduction of a similar imine derived from acetophenone (B1666503) and (S)-1-phenylethylamine resulted in a high diastereomeric ratio of the product amine, demonstrating the stereocontrol achievable with this catalytic system. masterorganicchemistry.com The diastereoselectivity of the amine product was found to be consistent with the results obtained from the direct reductive amination of the corresponding ketone in the presence of a Lewis acid promoter like Ti(OiPr)₄. masterorganicchemistry.com This suggests that the stereochemical outcome is determined during the hydrogenation of the imine intermediate.

The table below summarizes the typical reaction conditions for the Raney-Nickel catalyzed hydrogenation of an imine structurally analogous to the one formed from 4-chlorobenzaldehyde and 1-phenylethylamine.

Interactive Data Table: Raney-Nickel Catalyzed Imine Hydrogenation

| Parameter | Value | Reference |

| Catalyst | Raney-Nickel | masterorganicchemistry.com |

| Catalyst Loading | 100 wt % | masterorganicchemistry.com |

| Substrate | (S)-N-phenylethylimine of acetophenone | masterorganicchemistry.com |

| Solvent | Not specified | masterorganicchemistry.com |

| Hydrogen Pressure | 120 psi (8.3 bar) | masterorganicchemistry.com |

| Temperature | 22 °C | masterorganicchemistry.com |

| Reaction Time | 9 h | masterorganicchemistry.com |

| Product Diastereomeric Ratio ((S,R)/(S,S)) | 95:5 | masterorganicchemistry.com |

The efficiency and selectivity of Raney-Nickel in such hydrogenations underscore its importance in the synthesis of chiral amines like this compound. The catalyst's high surface area and adsorbed hydrogen are key to its activity. The choice of catalyst can influence the stereochemical outcome, with Raney-Nickel often providing different selectivity compared to other hydrogenation catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). masterorganicchemistry.com

Theoretical and Computational Chemical Analysis of 4 Chlorobenzyl 1 Phenylethyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic behavior of molecules. aps.orgmontana.edu For (4-chlorobenzyl)-(1-phenylethyl)amine, these calculations elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to study various amines and related compounds, providing accurate predictions of their molecular and electronic properties. nih.govresearchgate.net For this compound, DFT calculations can determine crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. DFT calculations also allow for the mapping of electron density and electrostatic potential, revealing regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For instance, the nitrogen atom of the amine group is expected to be a primary site for electrophilic attack due to the lone pair of electrons.

Note: The values in this table are illustrative and would be determined through specific DFT calculations (e.g., using B3LYP functional with a 6-31G(d,p) basis set).

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements or conformations due to the rotation around its single bonds. Conformational analysis and energy minimization studies are performed to identify the most stable conformations, which are the ones that the molecule is most likely to adopt. nih.gov

These studies involve systematically rotating the bonds of the molecule and calculating the energy for each conformation. The resulting data can be plotted on a potential energy surface, where the valleys represent stable, low-energy conformations and the peaks represent high-energy transition states. For this compound, the key rotational bonds are those connecting the benzyl (B1604629) and phenylethyl groups to the central nitrogen atom. The analysis reveals that steric hindrance between the bulky phenyl and chlorobenzyl groups plays a crucial role in determining the preferred conformation, which is often a staggered arrangement that minimizes repulsive interactions.

Intermolecular Interactions and Crystal Lattice Stability Studies (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound are packed together in a crystal lattice. The stability of this lattice is determined by the network of intermolecular interactions. nih.gov Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. scirp.orgscirp.orgresearchgate.net

By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, Hirshfeld analysis provides a detailed picture of how neighboring molecules "touch" each other in the crystal. nih.gov For a molecule like this compound, the analysis would likely reveal a variety of interactions:

Hydrogen bonding: The N-H group of the amine can act as a hydrogen bond donor, while the chlorine atom and the π-systems of the aromatic rings can act as acceptors.

π-π stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal structure.

C-H···π interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-faces of the aromatic rings.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. mdpi.com This information is critical for understanding polymorphism—the ability of a compound to crystallize in different forms—and for designing materials with specific physical properties.

Prediction of Spectroscopic Properties to Aid Structural Characterization

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure of a synthesized compound. cjoscience.comresearchgate.net

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. researchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the theoretical ¹H and ¹³C NMR spectra of this compound. cjoscience.com By comparing the calculated shifts with the experimental spectrum, chemists can confidently assign each signal to a specific atom in the molecule. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. researchgate.net Computational frequency calculations can predict the positions and intensities of the absorption bands in the IR spectrum. cjoscience.com This is particularly useful for identifying characteristic functional groups, such as the N-H stretching vibration of the amine and the C-Cl stretching of the chlorobenzyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. This provides information about the conjugated π-systems within the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|

| ¹H NMR (δ, ppm) - N-H proton | 1.8 | 1.5 - 2.5 |

| ¹³C NMR (δ, ppm) - C-Cl carbon | 132.5 | 130 - 135 |

| IR (cm⁻¹) - N-H stretch | 3350 | 3300 - 3500 |

| IR (cm⁻¹) - C-Cl stretch | 750 | 700 - 800 |

| UV-Vis (λ_max, nm) | 265 | 260 - 270 |

Note: These are representative values. Actual values depend on the solvent and experimental conditions.

Theoretical Prediction of Molecular Descriptors for Structure-Reactivity Relationships

Molecular descriptors are numerical values that encode chemical information and are used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models correlate the chemical structure with biological activity or physical properties. For this compound, a variety of descriptors can be calculated computationally:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These include parameters like HOMO/LUMO energies, dipole moment, and partial atomic charges, which are derived from quantum chemical calculations.

Physicochemical descriptors: Properties like the logarithm of the partition coefficient (logP), which describes lipophilicity, can be estimated.

By calculating these descriptors for a series of related chiral amines and correlating them with their observed reactivity or catalytic activity, researchers can develop predictive models. nih.gov These models can then be used to forecast the properties of new, unsynthesized compounds, guiding the design of more effective molecules.

Computational Design of Related Chiral Amines and Catalytic Systems

The insights gained from the theoretical analysis of this compound can be leveraged for the computational design of new molecules with enhanced properties. iaea.org For example, by understanding the structure-reactivity relationships, chemists can rationally modify the structure of the parent amine to fine-tune its properties. This might involve:

Substituting the aromatic rings: Introducing different electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule.

Modifying the backbone: Changing the length or rigidity of the linker between the nitrogen and the aromatic rings can influence the conformational flexibility. nih.gov

This in silico design process allows for the rapid screening of a large number of virtual compounds, saving significant time and resources compared to traditional trial-and-error synthesis. Promising candidates identified through computational modeling can then be prioritized for synthesis and experimental testing. nih.gov This iterative cycle of computational design and experimental validation is a cornerstone of modern drug discovery and materials science.

Table of Compounds

| Compound Name |

|---|

Advanced Research Applications and Functionalization of the 4 Chlorobenzyl 1 Phenylethyl Amine Core

Utilization as a Chiral Inducer and Auxiliary in Asymmetric Organic Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of subsequent reactions. nih.gov The auxiliary, which is itself enantiomerically pure, creates a chiral environment that favors the formation of one stereoisomer over another. After the desired stereocenter has been created, the auxiliary can be removed and often recycled. nih.gov

The 1-phenylethylamine (B125046) (PEA) moiety, central to the structure of (4-Chlorobenzyl)-(1-phenylethyl)amine, is one of the most frequently utilized scaffolds for this purpose. nih.gov Its derivatives have proven effective in a range of stereoselective transformations. For instance, (S)-1-phenylethylamine has been successfully employed as a chiral auxiliary in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. In this process, the PEA group not only induces chirality but also serves as the nitrogen atom donor for the resulting heterocyclic ring.

Furthermore, PEA-derived auxiliaries are instrumental in diastereoselective aldol reactions. For example, the synthesis of the antidepressant (S)-Fluoxetine utilized an N-acetyl-imidazolidin-2-one derived from (R)-1-phenylethylamine. nih.gov This auxiliary guided an acetate (B1210297) aldol reaction to proceed with high anti-aldol selectivity, a critical step in establishing the correct stereochemistry of the final product. nih.gov The reliable stereocontrol exerted by the PEA core makes its derivatives, including this compound, powerful tools for synthesizing enantiopure compounds. nih.govnih.gov

Role in the Diastereoselective Preparation of Complex Molecular Architectures

Diastereoselective synthesis is a cornerstone of modern drug discovery and natural product synthesis, where the precise three-dimensional arrangement of atoms is crucial for biological activity. Chiral auxiliaries based on the 1-phenylethylamine framework play a pivotal role in these syntheses by enabling the selective formation of a desired diastereomer.

A notable application is the diastereoselective synthesis of tetrahydro-β-carboline derivatives, which are core structures in many indole alkaloids. In one approach, (R)-1-phenylethylamine was used as a chiral auxiliary to construct the tetrahydro-β-carboline system. The key step involved the reduction of an imine, where the chiral auxiliary directed the approach of the reducing agent. This led to the formation of diastereomeric products with moderate to good stereoselectivity, which could then be separated using column chromatography.

The effectiveness of the auxiliary is often influenced by the reaction conditions and the reagents used. For example, in the aforementioned synthesis, various modified sodium borohydrides were employed to optimize the diastereomeric ratio of the products. Such strategies allow chemists to construct complex, multi-stereocenter molecules with a high degree of control, which is essential for preparing biologically active compounds and advanced molecular materials.

Development as a Resolving Agent for Racemic Organic Compounds

The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is a critical task in the pharmaceutical and chemical industries. One of the most established and economically viable methods for resolution is the formation of diastereomeric salts. nih.gov This technique involves reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts. biosynth.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. biosynth.com

This compound, and its close analogs, are highly effective resolving agents for acidic racemic compounds. A detailed study on the resolution of racemic 4-chloromandelic acid (4-ClMA) using the structurally similar (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA) highlights the key principles of this process. The separation relies on the significant differences in the thermophysical properties of the two diastereomeric salts formed.

The less soluble salt, which crystallizes preferentially from the solution, and the more soluble salt exhibit distinct melting points, heats of fusion, and solubilities. These differences arise from the unique three-dimensional packing and intermolecular interactions within their respective crystal lattices. In the case of the 4-ClMA and (R)-(+)-BPA salts, analyses revealed that hydrogen bonding, CH/π interactions, and specific chlorine interactions (Cl···Cl or Cl/π) play a crucial role in chiral recognition and the differential stability of the diastereomeric crystals.

Table 1: Thermophysical Properties of Diastereomeric Salts from the Resolution of 4-ClMA with (R)-(+)-BPA

| Property | Less Soluble Salt | More Soluble Salt |

|---|---|---|

| Melting Point | 166.3 °C | 132.0 °C |

| Enthalpy of Fusion | 57.41 kJ/mol | 52.58 kJ/mol |

| Solubility in Ethanol (B145695) | 1.47 g/100 g | 4.82 g/100 g |

Data sourced from a study on the resolution of 4-chloromandelic acid.

Integration into Novel Organic Scaffolds for Materials Chemistry Research

Chiral amines and their derivatives are increasingly being explored for their potential in materials science, particularly in the development of functional materials where chirality can impart unique properties. chinesechemsoc.org These applications include the creation of chiral polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. chinesechemsoc.org The inherent chirality of molecules like this compound can be transferred to a macroscopic level, influencing the structure and function of the resulting material.

In the field of supramolecular chemistry, chiral amines have been incorporated into molecular cages to create novel catalysts. chinesechemsoc.org These chiral cages can provide a defined, asymmetric environment for chemical reactions, leading to high enantioselectivity. chinesechemsoc.org For example, the introduction of chiral amines into electron-deficient cavities of a host molecule has resulted in catalysts effective for asymmetric Mannich reactions. chinesechemsoc.org

Furthermore, chiral scaffolds are fundamental to the construction of chiral hydrogels that can mimic the extracellular matrix (ECM) for applications in tissue engineering. nih.gov The chirality of the hydrogel can influence cell behavior, including adhesion, proliferation, and differentiation. nih.gov While direct integration of this compound into materials is not extensively documented, the versatile 1-phenylethylamine core serves as a valuable building block for designing chiral ligands and linkers used in these advanced materials. For instance, a zinc(II) complex bearing a ligand derived from 1-phenylethylamine has been investigated for the polymerization of lactide, demonstrating the potential of such scaffolds in creating new polymeric materials.

Precursor in the Synthesis of Intermediates for Advanced Chemical Research

The 1-phenylethylamine structural motif is a valuable chiral building block, serving as a starting point for the synthesis of more complex and often biologically active molecules. nih.gov Its derivatives are frequently used as key intermediates in multi-step syntheses.

A prominent example is in the pharmaceutical industry. The synthesis of Sitagliptin, a drug used for treating type 2 diabetes, can involve an intermediate derived from a 1-phenylethylamine derivative. nih.gov In this synthesis, an imine formed from a PEA derivative undergoes a trichlorosilane reduction, which proceeds with high stereochemical induction to yield a chiral amine. This amine is a crucial intermediate that is further elaborated to produce the final active pharmaceutical ingredient. nih.gov

Similarly, optically active isomers of 1-(4-chlorophenyl)ethylamine, a related compound, are key intermediates for the synthesis of certain herbicides. nih.gov The chemo-enzymatic resolution of this amine provides the enantiomerically pure starting material required for the production of the corresponding acetamide herbicide. nih.gov The use of the this compound core as a precursor allows researchers to leverage its inherent chirality to build stereochemically defined molecules for a wide range of applications in chemical and biological research.

In Vitro and Model System Biological Investigations of 4 Chlorobenzyl 1 Phenylethyl Amine Derivatives Research Focus Only

Studies on Protein Binding and Enzyme Inhibition (In Vitro)

The biological effects of N-benzylphenethylamine derivatives are often initiated by their binding to specific proteins, such as receptors and enzymes. In vitro assays are crucial for characterizing these interactions, determining binding affinities, and quantifying inhibitory potency.

A primary area of investigation has been the interaction of these derivatives with serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, which are implicated in various neurological processes. open-foundation.org The addition of an N-benzyl group to a phenethylamine (B48288) core structure can significantly increase binding affinity for the 5-HT₂A receptor, in some cases by up to 300-fold compared to simpler N-alkyl versions. open-foundation.orgaspetjournals.orgnih.gov Functional assays measuring inositol phosphate production confirm that these compounds often act as potent and highly efficacious agonists at these receptors. aspetjournals.orgnih.gov The binding affinity and functional activity are highly dependent on the specific substitutions on both the phenethylamine and N-benzyl rings. nih.gov For instance, N-(2-hydroxybenzyl) substituted compounds generally show high functional activity at the 5-HT₂A receptor. nih.gov

Beyond receptors, derivatives of this class have been evaluated as inhibitors of key enzymes. Studies on structurally related tetrahydroacridin-9-amine derivatives have identified compounds with potent inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine was identified as a dual inhibitor with IC₅₀ values of 0.6 µM for AChE and 1.9 µM for BChE. nih.gov Similarly, phthalimide-based derivatives have been assessed for anti-acetylcholinesterase effects, with a 4-Fluorophenyl moiety yielding the most potent derivative in one series with an IC₅₀ of 16.42 µM. nih.gov Kinetic studies of these interactions can reveal the mechanism of inhibition, such as whether it is competitive, non-competitive, or reversible. mdpi.com

| Compound/Derivative Class | Target Protein | Assay Type | Key Finding (Value) | Reference |

|---|---|---|---|---|

| N-Benzylphenethylamines | Human 5-HT2A Receptor | Binding Affinity (pKi) | Subnanomolar affinities observed (pKi > 9) | nih.gov |

| N-(2-hydroxybenzyl) Derivatives | Human 5-HT2A Receptor | Functional Potency (EC50) | 0.074 nM for most potent ligand | nih.gov |

| 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine | Acetylcholinesterase (AChE) | Enzyme Inhibition (IC50) | 0.6 µM | nih.gov |

| 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine | Butyrylcholinesterase (BChE) | Enzyme Inhibition (IC50) | 1.9 µM | nih.gov |

| Phthalimide-piperazine derivative with 4-Fluorophenyl moiety | Acetylcholinesterase (AChE) | Enzyme Inhibition (IC50) | 16.42 µM | nih.gov |

Neurochemical Pathway Modulation in Vertebrate Model Systems (Research Context)

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model system for screening neuroactive compounds and elucidating their effects on brain chemistry. nih.gov Studies using adult zebrafish have demonstrated that N-benzyl-2-phenylethylamine (NBPEA) derivatives, including those with chloro-substitutions, can cross the blood-brain barrier and exert significant effects on key neurotransmitter systems. biorxiv.org

Acute and chronic administration of these compounds has been shown to modulate the levels of brain monoamines, including serotonin, dopamine (B1211576), and norepinephrine. biorxiv.orgnih.gov For example, in one study, chronic 14-day treatment with four different NBPEA derivatives resulted in reduced brain norepinephrine, while most also reduced dopamine and serotonin levels. nih.gov The specific substitutions on the aromatic rings determine the precise neurochemical profile. Derivatives with 2,4-dimethoxy substitutions on the phenethylamine moiety have been noted to be more potent in altering serotonin and dopamine turnover. biorxiv.org

Researchers measure not only the absolute levels of these neurotransmitters but also their metabolites (e.g., 5-HIAA for serotonin and DOPAC for dopamine) to calculate turnover rates, providing insight into the synthesis, release, and degradation of these signaling molecules. acs.org For instance, certain derivatives like 34H-NBCl were found to increase serotonin turnover (the 5-HIAA/serotonin ratio). biorxiv.orgacs.org These neurochemical alterations are often correlated with observable behavioral changes in the zebrafish, such as effects on locomotion and anxiety-like behavior, further linking the molecular actions of these compounds to their physiological outcomes. nih.govacs.org

| Compound | Treatment Duration | Serotonin (5-HT) Level | Dopamine (DA) Level | Norepinephrine (NE) Level | 5-HT Turnover (5-HIAA/5-HT) | DA Turnover (DOPAC/DA) | Reference |

|---|---|---|---|---|---|---|---|

| 34H-NBCl | Acute | No significant change | Reduced | Not reported | Increased | Increased | biorxiv.orgacs.org |

| 34H-NBCl | Chronic (14 days) | No significant change | Reduced | Reduced | Reduced turnover rate | Reduced turnover rate | nih.gov |

| 24H-NBOMe(F) | Acute | Reduced | Reduced | Not reported | Increased | Increased | biorxiv.orgacs.org |

| 34H-NBOMe(F) | Acute | Reduced | Reduced | Not reported | Increased | Increased | biorxiv.orgacs.org |

| 34H-NBF | Chronic (14 days) | Reduced | Reduced | Reduced | Reduced turnover rate | Reduced turnover rate | nih.gov |

Investigations of Cellular Mechanisms of Action for Derivatives (e.g., Apoptosis Induction in Cell Lines)

At the cellular level, derivatives of (4-Chlorobenzyl)-(1-phenylethyl)amine and related structures have been investigated for their ability to influence cell fate, particularly through the induction of apoptosis, or programmed cell death. This is a key mechanism for anti-cancer agents, and research has focused on elucidating the molecular pathways involved using various human cancer cell lines.

Studies on related phenethyl compounds have shown they can trigger apoptosis through the intrinsic pathway. nih.gov This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins. mdpi.com For example, treatment of C6 glioma cells with 4-isopropyl-2-(1-phenylethyl)aniline, a compound sharing the phenylethyl)aniline core, led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic cascade. inforang.com

The induction of apoptosis is often confirmed using multiple assays. Annexin V staining can identify cells in the early stages of apoptosis, while analysis of caspase activity provides direct evidence of the activation of the core apoptotic machinery. mdpi.combue.edu.eg Furthermore, some derivatives have been shown to impair cell proliferation by causing cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. bue.edu.eg The cytotoxic effects of these compounds can vary significantly between different cancer cell lines, suggesting that the sensitivity is influenced by the specific genetic and molecular background of the cells. nih.govmdpi.com

Biochemical Interactions with Biomolecules (e.g., DNA, Serum Albumin) (In Vitro)

Upon entering the circulatory system, exogenous compounds immediately encounter a high concentration of plasma proteins, with serum albumin being the most abundant. The interaction between a compound and serum albumin is critical as it affects the compound's distribution, metabolism, and bioavailability.

Fluorescence spectroscopy is a primary in vitro technique used to study these interactions. nih.govresearchgate.net Human serum albumin (HSA) and its common model, bovine serum albumin (BSA), contain tryptophan residues that are intrinsically fluorescent. The binding of a small molecule, such as a this compound derivative, near these residues can quench this fluorescence. nih.govplos.org By analyzing the quenching effect at different temperatures, researchers can determine the nature of the quenching (static or dynamic), calculate binding constants (Ka), and estimate the number of binding sites. nih.govresearchgate.net Studies on compounds with similar structural motifs, like 1-benzoyl-4-p-chlorophenyl thiosemicarbazide, have shown a strong ability to quench the intrinsic fluorescence of BSA and HSA through a static mechanism, indicating the formation of a ground-state complex. nih.gov The primary forces driving these interactions are often identified as hydrophobic forces. nih.gov

Circular dichroism spectroscopy can also be employed to determine if the binding of the ligand induces conformational changes in the secondary or tertiary structure of the protein. plos.orgmdpi.com While significant data exists for albumin binding, detailed in vitro studies on the direct interaction of this compound derivatives with other biomolecules like DNA are less prevalent in the literature.

Influence on Gene Translation in In Vitro Systems

The process of gene translation, or protein synthesis, is a fundamental cellular process that can be a target for therapeutic agents. In vitro translation systems, which utilize cell-free extracts containing ribosomes, tRNAs, and other necessary factors, allow for the direct investigation of a compound's effect on this machinery, independent of other cellular processes like transcription or drug transport.

Currently, there is a notable lack of specific research in the public domain focused on the direct influence of this compound or its close N-benzylphenethylamine derivatives on gene translation in in vitro systems. While the upstream effects on signaling pathways and receptor binding are well-documented, the potential for these compounds to directly interfere with the ribosomal machinery or the function of translation factors has not been a primary focus of published investigations. This represents a potential area for future research to fully characterize the biochemical profile of this class of compounds.

Emerging Trends and Future Perspectives in 4 Chlorobenzyl 1 Phenylethyl Amine Research

Development of Novel Stereoselective Methodologies for Amine Synthesis

The precise control of stereochemistry is paramount in the synthesis of chiral amines like (4-Chlorobenzyl)-(1-phenylethyl)amine, as different stereoisomers can exhibit distinct biological activities. Significant progress has been made in developing novel stereoselective methods that offer high enantiomeric purity and yield.

One of the most powerful techniques is the asymmetric hydrogenation of prochiral imines . This method is a direct and efficient route to α-chiral amines. nih.govacs.org The synthesis of this compound can be envisioned through the asymmetric hydrogenation of the corresponding imine, formed from 4-chlorobenzaldehyde (B46862) and 1-phenylethylamine (B125046). The success of this approach hinges on the development of highly effective chiral catalysts. Recent advancements have focused on novel phosphorus ligands, such as phosphino-oxazolines and P-stereogenic phosphines, which have demonstrated outstanding catalytic activity in related transformations. nih.govacs.org

Biocatalytic approaches , particularly the use of engineered enzymes, are gaining prominence as a green and highly selective alternative. For instance, chemo-enzymatic methods have been successfully developed for the synthesis of optically active isomers of 1-phenylethylamines. mdpi.com The resolution of racemic mixtures, such as (R,S)-1-(4-chlorophenyl)ethylamine, has been achieved with high efficiency using immobilized lipases like Novozym 435. mdpi.com This enzymatic resolution could be adapted for the large-scale production of enantiomerically pure precursors for this compound. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, offers the potential for theoretical yields approaching 100% of a single stereoisomer. mdpi.commdpi.com

| Methodology | Key Features | Potential Application for this compound | References |

|---|---|---|---|

| Asymmetric Hydrogenation | Direct, efficient, high atom economy. Relies on chiral metal catalysts and ligands. | Asymmetric reduction of the imine precursor. | nih.govacs.org |

| Enzymatic Resolution | High stereoselectivity, mild reaction conditions, environmentally benign. | Kinetic resolution of a racemic precursor amine. | mdpi.com |

| Dynamic Kinetic Resolution | Combines enzymatic resolution with in-situ racemization for higher yields of a single enantiomer. | Efficient production of a single stereoisomer from a racemic mixture. | mdpi.commdpi.com |

Exploration of New Catalytic Systems and Ligand Design for Amine Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling new transformations and improving the efficiency of existing ones. For the synthesis and derivatization of this compound, research into new catalysts and ligands is crucial.

Transition metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. While traditionally dominated by palladium catalysis, there is a growing interest in using more abundant and less expensive metals like copper. researchgate.netnih.gov The Ullmann-type C-N coupling reaction, catalyzed by copper, represents an important alternative. tandfonline.comresearchgate.net A key challenge in these reactions is the design of effective ligands that can promote the catalytic cycle under mild conditions. Recent efforts have focused on developing water-soluble ligands to facilitate reactions in aqueous media, aligning with green chemistry principles. tandfonline.comresearchgate.net For the synthesis of this compound, this could involve the coupling of 4-chlorobenzyl chloride with 1-phenylethylamine using a novel copper-ligand system.

The design of ligands is often guided by computational studies to understand and predict their performance. For instance, Density Functional Theory (DFT) calculations can be used to design ligands that increase the electron density on the metal center, thereby facilitating key steps in the catalytic cycle like oxidative addition. researchgate.net This rational design approach accelerates the discovery of new and more efficient catalysts.

| Catalytic System | Metal | Key Advantages | Relevance to this compound | References |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Broad substrate scope, high functional group tolerance. | Formation of the C-N bond. | tandfonline.com |

| Ullmann Condensation | Copper | Lower cost, different reactivity profile compared to palladium. | Alternative for C-N bond formation, potentially with improved sustainability. | researchgate.netnih.govtandfonline.comresearchgate.net |

| Rhodium-Catalyzed Hydrogenation | Rhodium | High efficiency in asymmetric hydrogenation of imines. | Stereoselective synthesis from the imine precursor. | acs.org |

Advanced Computational Modeling for Rational Design and Reaction Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and enabling the rational design of catalysts and reaction conditions. For the study of this compound, computational modeling offers several avenues for advancement.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and energetics of molecules and transition states. nih.govacs.org DFT calculations can be used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, DFT can identify the most likely reaction pathway and the structures of key intermediates and transition states. acs.orgnih.gov This is crucial for understanding how a catalyst functions and for identifying rate-limiting steps.

Predict Catalyst Performance: The properties of different ligands can be computationally screened to predict their effect on the activity and selectivity of a metal catalyst. researchgate.net This allows for a more targeted and efficient approach to catalyst development.

Rationalize Stereoselectivity: In asymmetric catalysis, DFT can be used to model the interactions between the substrate, the catalyst, and the chiral ligand to understand the origins of enantioselectivity.

The integration of machine learning (ML) with computational chemistry is an emerging trend that promises to further accelerate the discovery process. arxiv.org ML models can be trained on large datasets of computational or experimental data to predict the outcomes of reactions under different conditions, significantly reducing the need for extensive experimental screening. arxiv.org

| Computational Method | Application | Benefit for this compound Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism elucidation, catalyst design, prediction of stereoselectivity. | Rational design of more efficient and selective synthetic routes. | researchgate.netnih.govacs.org |

| Machine Learning (ML) | Reaction outcome prediction, high-throughput screening of catalysts and reaction conditions. | Accelerated discovery of optimal synthetic protocols. | arxiv.org |

Integration with Green Chemistry Principles for Sustainable Amine Production and Derivatization

The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. mdpi.com The synthesis and derivatization of this compound can be made more sustainable by incorporating these principles.

Key green chemistry approaches relevant to amine synthesis include:

Use of Biocatalysts: As mentioned earlier, enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. rajdhanicollege.ac.innih.gov

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, can significantly reduce the environmental impact of a process. researchgate.netresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product minimizes waste. epa.gov Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Waste Reduction: The development of processes that generate minimal byproducts is a central tenet of green chemistry. epa.govsciencedaily.com For example, a new process for the synthesis of 4-aminodiphenylamine (4-ADPA) that eliminates the use of chlorine and significantly reduces waste has been recognized for its environmental benefits. epa.gov

The direct amidation of carboxylic acids and amines using organosilane-mediated coupling is another example of a greener approach that avoids the use of pre-activated carboxylic acid derivatives and can be performed under mild conditions. themjalab.com

| Green Chemistry Principle | Strategy | Potential Impact on this compound Synthesis | References |

|---|---|---|---|

| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric ones. | Increased atom economy and reduced waste. | rajdhanicollege.ac.in |

| Benign Solvents | Replacement of hazardous solvents with greener alternatives like water or bio-based solvents. | Reduced environmental impact and improved process safety. | mdpi.comresearchgate.net |

| Renewable Feedstocks | Use of starting materials derived from renewable sources. | Reduced reliance on fossil fuels. | nih.gov |

| Waste Prevention | Designing synthetic pathways that minimize the generation of byproducts. | More sustainable and cost-effective production. | epa.govsciencedaily.com |

Expanding the Scope of C-H Functionalization Strategies for Amine Scaffolds

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, offering the potential to streamline synthetic routes by avoiding the need for pre-functionalized starting materials. thieme-connect.comacs.orgrutgers.edu For a molecule like this compound, C-H functionalization could enable the direct introduction of new functional groups onto the aromatic rings or the aliphatic backbone, providing rapid access to a diverse range of analogs.

Site-selective C-H functionalization is a major challenge, as molecules often contain multiple C-H bonds with similar reactivity. rsc.org One common strategy to achieve selectivity is the use of directing groups, which position a metal catalyst in close proximity to a specific C-H bond. acs.orgnih.gov The nitrogen atom of the amine itself can act as a directing group, facilitating the functionalization of C-H bonds at the α-position. nih.govubc.ca

Recent advances have focused on:

Functionalization of Unprotected Amines: Developing methods that are compatible with free N-H bonds is highly desirable as it eliminates the need for protection and deprotection steps. nih.gov

Remote C-H Functionalization: While α-functionalization is well-established, methods for selectively functionalizing C-H bonds at more remote positions (β, γ, δ, etc.) are now emerging. nih.gov

Enantioselective C-H Functionalization: The development of chiral catalysts that can differentiate between enantiotopic C-H bonds allows for the asymmetric synthesis of complex chiral molecules. acs.org

A Rh(III)-catalyzed sequential C-H bond addition to dienes and imines has been developed for the synthesis of amines with quaternary centers at the β-position, showcasing the power of C-H activation in constructing complex molecular architectures. nih.gov The application of such strategies to the this compound scaffold could lead to the discovery of novel derivatives with enhanced or new biological activities.

| Strategy | Description | Potential Application for this compound | References |

|---|---|---|---|

| Directed C-H Activation | Use of a directing group to achieve site-selectivity. | Functionalization of the aromatic rings or the ethylamine (B1201723) backbone. | acs.orgnih.gov |

| α-C-H Functionalization of Unprotected Amines | Direct modification of the C-H bond adjacent to the nitrogen without a protecting group. | Introduction of substituents at the benzylic position. | nih.gov |

| Remote C-H Functionalization | Functionalization of C-H bonds at positions other than α. | Derivatization at less accessible positions on the phenylethyl group. | nih.gov |

| Enantioselective C-H Functionalization | Asymmetric modification of C-H bonds using chiral catalysts. | Creation of new stereocenters with high enantiomeric control. | acs.org |

Q & A

Q. What synthetic methodologies are effective for preparing (4-Chlorobenzyl)-(1-phenylethyl)amine with high enantiomeric purity?

The compound can be synthesized via alkylation or reductive amination. A gold(I)-catalyzed approach using phosphoramidite ligands, such as bis(1-phenylethyl)amine derivatives, enhances enantioselectivity. For example, steric bulk from the bis(1-phenylethyl)amine group in ligand design improves helical pitch and stereochemical control during catalysis . NMR characterization (e.g., H and C) is critical for verifying structural integrity, as demonstrated for related dibenzylamine derivatives .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of this compound derivatives?

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Boiling point : ~86°C at 0.05 mmHg .

- Density : 0.985 g/mL at 25°C .

- Refractive index : 1.5523 . These parameters inform solvent selection, reaction temperature, and purification strategies.

Advanced Research Questions

Q. How do steric and electronic factors in ligand design influence the enantioselectivity of this compound synthesis?

Computational studies reveal that bis(1-phenylethyl)amine ligands create steric bulk, directing substrate orientation in catalytic pockets. For example, Au(I)-catalyzed systems leverage 3,3'-BINOL substituents to align substrates and enhance enantiomeric discrimination via π-π stacking or steric hindrance . DFT optimizations (M06/LACVP*) validate these interactions .

Q. What mechanisms underlie the compound’s reported inhibition of IL6 expression in cellular models?

Derivatives like (4-(5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl)pyridin-2-yl)-(1-phenylethyl)amine block IL6 mRNA upregulation induced by stressors (e.g., etoposide). This suggests modulation of NF-κB or JAK/STAT pathways, though target specificity requires further validation .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Dose-response profiling : Ensure consistent concentrations (e.g., µM vs. mM ranges).

- Model system validation : Compare results across in vitro (e.g., HEK293 cells) and in vivo models.

- Metabolite screening : Assess stability under experimental conditions to rule out degradation artifacts .

Q. What computational tools are optimal for modeling the compound’s interactions with biological targets?

- Molecular docking (AutoDock/Vina) : Predict binding to cholinesterases or neurotransmitter receptors .

- Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over time.

- QM/MM hybrid methods : Study electronic interactions in enzyme active sites .

Methodological Challenges

Q. What strategies mitigate racemization during large-scale synthesis?

- Low-temperature reactions : Minimize thermal degradation.

- Chiral auxiliaries : Use (R)- or (S)-phenylethyl groups to stabilize intermediates .

- Asymmetric catalysis : Employ Ir or Au catalysts with chiral phosphoramidite ligands .

Q. How can researchers optimize reaction yields for derivatives with bulky substituents?

- Microwave-assisted synthesis : Accelerate reaction kinetics.

- Protecting groups : Shield reactive amines during multi-step syntheses (e.g., Boc or Fmoc strategies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.